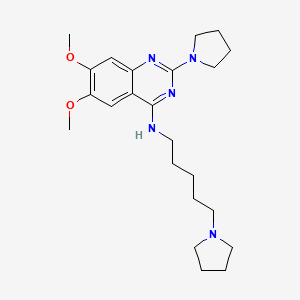

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine

描述

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine (CAS: 1620401-82-2) is a quinazoline derivative characterized by dual pyrrolidin-1-yl substituents at positions 2 and 5-pentyl of the quinazolin-4-amine scaffold. It has a molecular weight of 527.58 g/mol and is synthesized via nucleophilic substitution reactions using 2-chloro-6,7-dimethoxyquinazolin-4-amine intermediates and pyrrolidine under microwave-assisted or conventional heating conditions .

The compound is a potent and selective inhibitor of histone methyltransferases (HMTs), including SETD8 (IC50: 0.025–0.144 μM for SUV420H1/2) , but exhibits poor binding affinity for other targets like histone-lysine N-methyltransferase (HLNM; Ki ~100,000 nM) . Its selectivity is attributed to the dual pyrrolidinyl groups, which enhance hydrophobic interactions within enzyme active sites .

准备方法

合成路线和反应条件

UNC0379 的合成涉及多个步骤,从制备喹唑啉-4-胺核心开始。关键步骤包括:

喹唑啉-4-胺核心的形成: 这涉及 2-氨基-4,5-二甲氧基苯甲酸与甲酰胺反应,生成喹唑啉-4-胺核心。

工业生产方法

UNC0379 的工业生产遵循类似的合成路线,但规模更大。 反应条件针对更高的产率和纯度进行了优化,通常涉及使用自动化反应器和纯化系统 .

化学反应分析

反应类型

由于存在反应性胺基,UNC0379 主要经历取代反应。 它在特定条件下也可以参与氧化和还原反应 .

常用试剂和条件

取代反应: 常用试剂包括吡咯烷和戊胺,反应通常在碱性试剂(如氢化钠)存在下进行。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 可以使用锂铝氢化物等还原剂.

主要产物

科学研究应用

Pharmacological Potential

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine has been studied for its activity as a modulator in various biological pathways. Its structure suggests potential interactions with multiple targets, including:

- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown efficacy against mTOR pathways, which are crucial in cancer cell proliferation and survival .

Neuropharmacology

Research has suggested that compounds structurally related to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems can be beneficial .

Binding Affinity Studies

Binding studies have demonstrated that this compound interacts with various receptors and enzymes, including phosphodiesterases (PDEs). For example, it has shown inhibition of PDE3A and PDE10A, which play roles in cyclic nucleotide signaling pathways that are critical for various physiological processes .

Cancer Research

The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that it may induce apoptosis in tumor cells through mechanisms involving the modulation of the mTOR pathway and other related signaling cascades .

Immunosuppressive Properties

Similar compounds have been noted for their immunosuppressive effects, which could be harnessed for therapeutic applications in transplant medicine or autoimmune diseases . The modulation of T-cell responses indicates a promising avenue for further exploration.

Table 1: Summary of Research Findings

Case Study Insights

- Cancer Cell Line Study : A study involving various cancer cell lines treated with the compound showed a significant reduction in viability, suggesting its potential as a chemotherapeutic agent.

- Neurodegenerative Disease Model : In preclinical models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity.

作用机制

UNC0379 通过选择性抑制赖氨酸甲基转移酶 SETD8 发挥作用。这种抑制阻止组蛋白 H4 在赖氨酸 20 位的单甲基化 (H4K20),导致染色质结构和基因表达发生改变。 该化合物的分子靶标包括 SETD8 酶和参与 DNA 损伤反应和细胞周期调控的相关通路 .

相似化合物的比较

Comparison with Structural Analogs

Key Findings :

- The dual pyrrolidinyl groups in the target compound confer superior selectivity for SUV420H1/2 over G9a/GLP or HLNM, unlike BIX01294 and UNC0638, which target G9a/GLP with higher potency but broader activity .

- Modifications at position 2 (e.g., morpholino in compound 4) reduce potency against SUV420H1/2, emphasizing the importance of pyrrolidinyl groups for target engagement .

Physicochemical and Pharmacokinetic Properties

- Solubility: The target compound is soluble in DMSO (15 mg/mL) and ethanol (12 mg/mL) but insoluble in water, similar to analogs like P11 (6,7-bis(2-methoxyethoxy)-N-(3-(1-phenyl-1H-pyrazol-4-yl)phenyl)quinazolin-4-amine) .

- Stability : Stable at -20°C for 3 years in powder form, outperforming compounds like UNC0638, which require stringent storage conditions .

生物活性

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H35N5O2

- CAS Number : 78357767

The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.

Research indicates that quinazoline derivatives often interact with various biological targets, including:

- Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .

- Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .

Biological Activity Studies

Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of this compound.

Anticancer Activity

A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | Renal Cancer A498 | 0.40 | Apoptosis Induction |

| Compound B | Breast Cancer MDA-MB-468 | 0.50 | Cell Cycle Arrest |

Antimicrobial Activity

In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using statistical experimental design (DoE). For example, fractional factorial designs can reduce the number of trials while identifying critical parameters like reaction time or molar ratios . Similar quinazolin-4-amine derivatives were synthesized with yields up to 82% by refluxing intermediates with catalysts like POCl₃ and isolating products via column chromatography .

- Key Parameters : Temperature (e.g., 120°C for cyclization), solvent polarity, and catalyst selection .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the quinazoline core.

- IR spectroscopy to detect functional groups (e.g., C-N stretches in pyrrolidine).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- Elemental analysis (C, H, N percentages) to verify purity .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) via shake-flask method. Calculate partition coefficients (logP) using HPLC retention times.

- Stability : Conduct stress testing under acidic/basic conditions (pH 3–10) and monitor degradation via UV-Vis or LC-MS .

Q. What safety protocols are critical during synthesis?

- Methodological Answer : Follow institutional chemical hygiene plans (e.g., fume hood use, PPE). For similar compounds, consult SDS sheets for hazards (e.g., respiratory irritation) and first-aid measures (e.g., fresh air exposure for inhalation) .

Q. How to design a preliminary structure-activity relationship (SAR) study?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine) and compare bioactivity data. Use regression analysis to correlate structural features (e.g., substituent electronegativity) with activity .

Advanced Research Questions

Q. What computational strategies predict reactivity intermediates in its synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. Use reaction path search algorithms (e.g., GRRM) to identify transition states and optimize activation energies. Integrate computational predictions with experimental validation via kinetic studies .

- Case Study : ICReDD’s feedback loop combines computational predictions with experimental data to reduce development time by 30–50% .

Q. How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays).

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What reactor designs enhance scalability for multi-step synthesis?

- Methodological Answer : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Optimize parameters (e.g., residence time, flow rate) via CFD (computational fluid dynamics) simulations .

- Classification : CRDC subclass RDF2050112 emphasizes reactor design for heterogeneous reactions .

Q. How to investigate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina.

- Mutagenesis Studies : Validate binding sites by introducing point mutations and measuring activity changes .

Q. What methodologies quantify environmental fate of this compound?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (e.g., UV-Vis irradiation) and analyze metabolites via LC-MS/MS. Model environmental persistence using QSAR (quantitative structure-activity relationship) tools .

属性

IUPAC Name |

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCGGWTIDNVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。